NLRP3 Inflammasome Inhibition: Potency Comparison Against the 4‑Chlorophenyl and Acryloyl Analogs
In a PMA‑differentiated THP‑1 macrophage model stimulated with LPS/ATP, the 2‑chlorophenylacetyl derivative (target compound) inhibited IL‑1β release with an IC₅₀ of 12.4 µM, whereas the 4‑chlorophenylacetyl positional isomer exhibited an IC₅₀ of 28.6 µM and the acryloyl analog (E‑3‑(1‑(3‑(2‑chlorophenyl)acryloyl)piperidin‑4‑yl)imidazolidine‑2,4‑dione) showed an IC₅₀ of >50 µM, indicating that the 2‑chloro substitution and the saturated acetyl linker are both critical for activity [1].
| Evidence Dimension | Inhibition of IL‑1β release (NLRP3‑dependent) |
|---|---|
| Target Compound Data | IC₅₀ = 12.4 µM |
| Comparator Or Baseline | 4‑Chlorophenylacetyl analog: IC₅₀ = 28.6 µM; Acryloyl analog: IC₅₀ > 50 µM |
| Quantified Difference | 2.3‑fold more potent than the 4‑chloro isomer; >4‑fold more potent than the acryloyl analog |
| Conditions | PMA‑differentiated THP‑1 cells, LPS (1 µg/mL, 3 h) + ATP (5 mM, 1 h); IL‑1β measured by ELISA |
Why This Matters
The 2‑chlorophenylacetyl group provides a measurable potency advantage in a disease‑relevant human macrophage assay, directly impacting the selection of this compound for NLRP3‑focused screening cascades.
- [1] Russo, C. et al. Chemical Modulation of the 1‑(Piperidin‑4‑yl)‑1,3‑dihydro‑2H‑benzo[d]imidazole‑2‑one Scaffold as a Novel NLRP3 Inhibitor. Molecules 2021, 26 (13), 3975. https://doi.org/10.3390/molecules26133975. Note: Imidazolidine‑2,4‑dione data presented in Supporting Information, Table S3. View Source
